5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine
Description
Contextualization of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles, which are organic compounds containing two or more rings where at least one ring contains a nitrogen atom, are fundamental building blocks in modern chemical research. Their unique electronic properties, rigid structures, and ability to participate in various intermolecular interactions make them indispensable in medicinal chemistry, materials science, and catalysis. The fusion of different heterocyclic rings allows for the fine-tuning of their chemical and physical properties, leading to the design of molecules with specific functions. Tetrazolo[1,5-a]pyridine (B153557), a fused system of a tetrazole and a pyridine (B92270) ring, is a prime example of such a versatile scaffold. youtube.comnih.gov The high nitrogen content of the tetrazole ring contributes to its unique electronic character and potential as an energetic material or a bioisostere for a carboxylic acid group in drug design. researchgate.net
Significance of Pyridyl Moieties in Organic and Coordination Chemistry
The pyridine ring is one of the most ubiquitous heterocyclic motifs in chemistry. researchgate.net Its nitrogen atom possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net This coordinating ability is central to the field of coordination chemistry, where pyridyl-containing ligands are used to construct a vast array of metal complexes with diverse geometries and applications, including catalysis, sensing, and the development of magnetic and luminescent materials. researchgate.netnih.gov In organic synthesis, the pyridine unit can influence the reactivity of adjacent functional groups and serve as a key structural element in many natural products and pharmaceuticals.
Rationale for Investigating 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine
The combination of the tetrazolo[1,5-a]pyridine core with a pyridyl substituent at the 5-position creates a molecule with intriguing possibilities. The resulting compound, this compound, possesses multiple nitrogen atoms that can act as potential coordination sites for metal ions. This multidentate character makes it a promising ligand for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org The investigation of this specific isomer is driven by the desire to understand how the spatial arrangement of the nitrogen atoms influences the structure and properties of the resulting metal complexes. Furthermore, the inherent photophysical properties of the fused heterocyclic system, coupled with the coordinating ability of the pyridyl group, suggest potential applications in the development of luminescent materials. cjsc.ac.cnnih.gov
Structure
3D Structure
Properties
CAS No. |
918941-00-1 |
|---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
5-pyridin-2-yltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-7-11-8(4-1)9-5-3-6-10-12-13-14-15(9)10/h1-7H |
InChI Key |
BVWKEOQNXZTDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC3=NN=NN32 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Classical Synthetic Routes to Tetrazolo[1,5-a]pyridine (B153557) Scaffolds
The foundational approaches to constructing the tetrazolo[1,5-a]pyridine core generally involve the formation of the tetrazole ring onto a pre-existing pyridine (B92270) structure. These methods are characterized by cyclization reactions that exploit the reactivity of specific pyridine precursors.
Cyclization Reactions and Precursor Requirements
The most common classical syntheses of the tetrazolo[1,5-a]pyridine system start from 2-substituted pyridines. The key transformation is an intramolecular cyclization of a 2-azidopyridine (B1249355) intermediate, which exists in equilibrium with the fused tetrazolo[1,5-a]pyridine product. beilstein-archives.orgdtic.mil The position of this equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of substituents on the pyridine ring. dtic.mil
Two primary classes of precursors are used:
2-Halopyridines: The reaction of 2-halopyridines, typically 2-chloropyridines, with an azide (B81097) source is a well-established route. dtic.mil Reagents such as sodium azide or trimethylsilyl (B98337) azide are commonly employed. organic-chemistry.org The reaction proceeds via a nucleophilic aromatic substitution to displace the halide with the azide ion, forming the 2-azidopyridine in situ, which then undergoes an electrocyclic ring closure to yield the tetrazolo[1,5-a]pyridine. dtic.mil For the synthesis of the title compound, this would necessitate starting with 2-chloro-2'-bipyridine or a similarly halogenated bipyridine derivative.
Pyridine N-oxides: An alternative and often efficient one-step method involves the conversion of pyridine N-oxides. nih.govorganic-chemistry.org This reaction is typically performed by heating the pyridine N-oxide with a phosphoryl azide, such as diphenyl phosphorazidate (DPPA), often in the presence of pyridine base and without a solvent. organic-chemistry.orgscilit.comresearchgate.net Other activating agents like 4-toluene sulfonyl chloride (TsCl) in combination with sodium azide can also be used. organic-chemistry.org This approach avoids the need to pre-install a halogen, starting from a more readily available class of precursors. The synthesis of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine via this method would require 2-(pyridin-2-yl)pyridine N-oxide as the starting material.
The table below summarizes these classical precursor-based routes.
| Precursor Type | Typical Reagents | Key Intermediate | Reference(s) |
| 2-Halopyridine | Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃) | 2-Azidopyridine | dtic.milorganic-chemistry.org |
| Pyridine N-oxide | Diphenyl Phosphorazidate (DPPA), Pyridine | Activated N-oxide | nih.govnih.govorganic-chemistry.org |
| Pyridine N-oxide | 4-Toluene Sulfonyl Chloride (TsCl), Sodium Azide (NaN₃) | Activated N-oxide | organic-chemistry.org |
Functionalization Strategies for Introduction of Pyridyl Moieties
To synthesize the specific target, This compound , the pyridyl group can be introduced at different stages of the synthesis.
One direct approach is to begin with a precursor that already contains the pyridyl-pyridine backbone. For instance, the cyclization of 2-azido-2,2'-bipyridine would directly yield the target compound. The synthesis of this azido-bipyridine precursor could be achieved from 2-amino-2,2'-bipyridine or 2-halo-2,2'-bipyridine.
An alternative strategy involves the functionalization of a pre-formed tetrazolo[1,5-a]pyridine ring. This requires installing a reactive "handle," such as a bromine or iodine atom, at the 5-position of the tetrazolo[1,5-a]pyridine scaffold. This halogenated intermediate, 5-bromotetrazolo[1,5-a]pyridine , could then undergo a subsequent reaction to attach the pyridyl group. This method separates the construction of the core bicyclic system from the introduction of the key substituent. Research has shown that derivatives like 8-bromotetrazolo[1,5-a]pyridine (B1441750) can be transformed into a variety of other derivatives, highlighting the viability of this functionalization approach. organic-chemistry.org
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry offers more sophisticated tools for constructing complex molecules like this compound, focusing on efficiency, selectivity, and sustainability.
Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridyl Attachment
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, making them ideal for attaching the pyridyl moiety to the tetrazolo[1,5-a]pyridine core. nih.gov The Suzuki-Miyaura coupling is a prominent example, which would typically involve the reaction of a halogenated tetrazolo[1,5-a]pyridine with a pyridylboronic acid derivative. ethernet.edu.etresearchgate.net
The general scheme for this approach is as follows:
5-Halotetrazolo[1,5-a]pyridine + Pyridin-2-ylboronic acid --- [Pd catalyst, base] ---> this compound
The choice of palladium catalyst and ligands is crucial for achieving high yields, as the electron-rich nature of many nitrogen heterocycles can complicate the catalytic cycle. nih.gov Bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the reaction. nih.gov This methodology offers high functional group tolerance and is a convergent approach to synthesizing a library of substituted analogues.
| Reaction Type | Coupling Partners | Catalyst System | Key Advantage | Reference(s) |
| Suzuki-Miyaura | 5-Halotetrazolo[1,5-a]pyridine + Pyridin-2-ylboronic acid | Pd(OAc)₂, Phosphine Ligands | High efficiency, functional group tolerance | nih.govethernet.edu.etresearchgate.net |
| Stille Coupling | 5-Halotetrazolo[1,5-a]pyridine + 2-(Tributylstannyl)pyridine | Pd Catalyst | Milder conditions for certain substrates | researchgate.net |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied in several ways:
Atom Economy: One-pot and multicomponent reactions are favored as they reduce the number of synthetic steps and purification stages, minimizing waste. The one-step conversion of pyridine N-oxides is an example of a more streamlined process compared to multi-step sequences involving halogenation. organic-chemistry.org
Use of Catalysis: Transition-metal and nano-catalyzed reactions are inherently greener than stoichiometric reactions. frontiersin.orgsciexplore.ir They allow for lower reaction temperatures and higher efficiency, reducing energy consumption and by-product formation. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," represents a highly efficient and green method for forming triazole rings, and similar principles of catalytic efficiency are sought in tetrazole synthesis. beilstein-archives.org
Safer Reagents: Efforts are made to avoid highly toxic or explosive reagents. For example, using stable azide sources like sodium azide or TMS-azide in situ is preferable to handling hydrazoic acid.
Chemo-, Regio-, and Stereoselectivity in Synthesis
Controlling selectivity is paramount in the synthesis of a specific isomer like this compound.
Regioselectivity: The most significant challenge in the synthesis of this scaffold is controlling the regiochemistry of the cyclization. The formation of the tetrazolo[1,5-a]pyridine ring is in equilibrium with its 2-azidopyridine tautomer. dtic.mil The final product can be a mixture of isomers, and the outcome is highly dependent on the electronic properties of the substituents. nih.gov For instance, in the related tetrazolo[1,5-a]pyrimidine (B1219648) system, electron-withdrawing groups like -CF₃ at certain positions can lead to high regioselectivity, favoring the formation of a single isomer. nih.gov In the synthesis of the title compound, the cyclization of 2-azido-2,2'-bipyridine must selectively close onto the nitrogen of the azido-substituted ring to form the desired [1,5-a] fused system. Careful selection of reaction conditions (solvent, temperature, pH) is necessary to favor the desired regioisomer. dtic.milnih.gov
Chemoselectivity: When multiple reactive sites are present, reactions must be selective for the desired functional group. For example, during a cross-coupling reaction on a molecule with multiple halogen atoms, the catalyst system must be chosen to favor reaction at the intended position on the tetrazolopyridine ring over other positions on the pyridyl substituent.
Stereoselectivity: The core structure of this compound is planar and achiral. Therefore, stereoselectivity is not a concern for the synthesis of the parent compound itself. It would only become a factor if chiral centers were present in substituents on either of the pyridine rings.
Mechanistic Investigations of Key Synthetic Transformations
The formation of the tetrazolo[1,5-a]pyridine ring system from a 2-azidopyridine derivative is a classic example of an intramolecular 1,3-dipolar cycloaddition. This process is governed by the azide-tetrazole equilibrium, a type of valence tautomerism where the open-chain azido (B1232118) form coexists with the cyclic tetrazole form. lookchem.comlboro.ac.uk
The key mechanistic steps are as follows:
Nucleophilic Substitution: The synthesis initiates with the nucleophilic attack of the azide anion (N₃⁻) on the electron-deficient C2 carbon of the 2-halobipyridine. This results in the displacement of the halide ion and the formation of 2-azido-2,2'-bipyridine.
Azide-Tetrazole Equilibrium: The 2-azido-2,2'-bipyridine intermediate exists in equilibrium with its cyclic tautomer, this compound. This equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature. lookchem.com In the case of 2-azidopyridines, the equilibrium generally favors the tetrazole form due to the aromatic stabilization gained upon cyclization.
Intramolecular Electrocyclization: The cyclization itself is a concerted pericyclic reaction. The terminal nitrogen atom of the azido group, acting as a nucleophile, attacks the nitrogen atom of the pyridine ring. This process involves the redistribution of π-electrons to form the new five-membered tetrazole ring.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics and transition states of this equilibrium. For the parent 2-azidopyridine, calculations have shown that the tetrazole form is thermodynamically more stable than the azido form. The presence of the electron-withdrawing pyridin-2-yl substituent at the 5-position is expected to further influence the position of this equilibrium, likely favoring the fused tetrazole structure.
The transition state for the cyclization involves a bent geometry of the azide group, allowing for the approach of the terminal nitrogen to the pyridine nitrogen. The activation energy for this process is relatively low, which is why the cyclization often occurs spontaneously under the reaction conditions used for the formation of the azido intermediate.
The table below outlines the key species and transformations in the proposed mechanism.
Interactive Data Table: Mechanistic Intermediates and Transformations
| Step | Reactant(s) | Intermediate(s) | Product | Transformation Type |
| 1 | 2-Chloro-2,2'-bipyridine, Sodium Azide | - | 2-Azido-2,2'-bipyridine | Nucleophilic Aromatic Substitution |
| 2 | 2-Azido-2,2'-bipyridine | Transition State | This compound | Intramolecular 1,3-Dipolar Cycloaddition (Electrocyclization) |
This table illustrates the generally accepted mechanism for the formation of the target compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
High-Resolution X-ray Crystallography for Solid-State Structure Determination
High-resolution X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. While a specific crystal structure for 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related structures provides significant insights into its likely solid-state conformation and packing.
Intermolecular Interactions and Packing Arrangements
The crystal packing of nitrogen-rich heterocyclic compounds like this compound is governed by a variety of non-covalent interactions. In the crystal structure of related compounds, such as 5-(pyridin-2-yl)-1H-tetrazole, intermolecular hydrogen bonds and π-π stacking interactions are prominent features that dictate the supramolecular architecture. conicet.gov.aracs.org For instance, in crystalline 1-(pyridin-2-yl)tetrazole, molecules are associated through unique C–H⋯N interactions, forming a two-dimensional sheet structure. conicet.gov.ar Similarly, complexes involving pyridyl-tetrazole ligands demonstrate extensive hydrogen bonding networks, often involving solvent molecules. acs.org
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is of particular interest, specifically the dihedral angle between the pyridine (B92270) ring and the fused tetrazolo[1,5-a]pyridine (B153557) system. In related structures, such as 2-(2H-tetrazol-5-yl)pyridinium chloride, the pyridine and tetrazole rings are essentially coplanar. mdpi.com However, in other derivatives, significant torsion angles can be observed due to steric hindrance or crystal packing forces.
For this compound, a relatively planar conformation is expected, which would maximize π-system conjugation. However, slight deviations from planarity are possible to accommodate intermolecular interactions within the crystal lattice. The precise bond lengths and angles within the tetrazolo[1,5-a]pyridine core would be comparable to those reported for the parent compound, tetrazolo[1,5-a]pyridine. nih.gov
Table 1: Representative Crystallographic Data for Related Pyridyl-Tetrazole Compounds
| Compound | CCDC Number | Space Group | Key Intermolecular Interactions | Ref |
| Tetrazolo[1,5-a]pyridine | 961185 | P2₁/c | Not specified | nih.gov |
| 1-(Pyridin-2-yl)tetrazole | Not specified | Not specified | C–H⋯N interactions | conicet.gov.ar |
| 2-(2H-Tetrazol-5-yl)pyridinium chloride | Not specified | Pna2₁ | N—H⋯Cl, C—H⋯Cl, C—H⋯N, N—H⋯N | mdpi.com |
| Bis[5-(pyridin-2-yl-κN)tetrazolido-κN¹]copper(II) | Not specified | P-1 | π–π stacking | organic-chemistry.org |
This table presents data for related compounds to infer the likely structural characteristics of this compound.
Solution-State Structural Probing via Advanced NMR Techniques
Multi-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the pyridine and tetrazolo[1,5-a]pyridine rings. For instance, correlations would be expected between adjacent protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the pyridine ring and the tetrazolo[1,5-a]pyridine core, as well as for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be crucial for confirming the through-space interactions between protons on the pyridine ring and the tetrazolo[1,5-a]pyridine moiety, which would help to define the preferred solution-state conformation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-3' | ~7.3-7.5 | ~122-124 |
| H-4' | ~7.8-8.0 | ~137-139 |
| H-5' | ~7.4-7.6 | ~125-127 |
| H-6' | ~8.6-8.8 | ~149-151 |
| C-2' | - | ~150-152 |
| Tetrazolo[1,5-a]pyridine Ring | ||
| H-6 | ~7.9-8.1 | ~116-118 |
| H-7 | ~7.2-7.4 | ~117-119 |
| H-8 | ~8.0-8.2 | ~130-132 |
| C-5 | - | ~145-147 |
| C-8a | - | ~140-142 |
Note: These are predicted values based on data from similar compounds and are subject to solvent effects and the specific electronic environment of the molecule.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) techniques could be employed to study any conformational exchange processes occurring in solution. For this compound, the most likely dynamic process would be the rotation around the C-C single bond connecting the two heterocyclic ring systems. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barrier for this rotation. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the rate of exchange and the corresponding activation energy.
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the pyridine and tetrazolo[1,5-a]pyridine rings. mdpi.com
The FTIR spectrum would likely show characteristic bands for C-H stretching of the aromatic rings in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and tetrazole rings would appear in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are characteristic of the entire heterocyclic system, would be observed in the fingerprint region (below 1400 cm⁻¹).
Raman spectroscopy would complement the FTIR data. Due to the different selection rules, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric ring breathing modes, in particular, are often strong in the Raman spectrum and can be a useful diagnostic tool. A detailed analysis of the vibrational spectra, often aided by computational chemistry, can provide a comprehensive picture of the molecular structure and bonding.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1650 | FTIR, Raman |
| Pyridine Ring Breathing | ~990 - 1030 | Raman (strong) |
| Tetrazole Ring Vibrations | ~1000 - 1400 | FTIR, Raman |
| C-H Out-of-Plane Bending | 700 - 900 | FTIR |
These are general ranges and the exact frequencies will depend on the specific molecular environment and intermolecular interactions.
Raman and Infrared Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a cornerstone for the structural analysis of heterocyclic compounds. For this compound, the spectra are interpreted by considering the characteristic vibrations of the constituent pyridine and tetrazolo[1,5-a]pyridine ring systems.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit a series of bands corresponding to the stretching and bending vibrations of its aromatic rings. The presence of the pyridine ring introduces characteristic C-H and C=N stretching vibrations. pw.edu.pl The tetrazole moiety also contributes unique vibrational signatures. researchgate.net
Analysis of analogous compounds, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine and various substituted pyridine 1-oxides, provides a basis for assigning the observed spectral bands. mdpi.comnih.gov For instance, the C-H aromatic stretching vibrations are typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl The region between 1650-1400 cm⁻¹ is particularly informative, containing the C=C and C=N aromatic stretching vibrations. pw.edu.pl
A representative table of expected IR absorption bands, based on data from analogous structures, is presented below.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Source Analogue |
| 3100-3000 | Aromatic C-H stretching | Pyridine derivatives pw.edu.pl |
| 1620-1580 | C=N stretching (Pyridine ring) | Pyridine derivatives pw.edu.pl |
| 1580-1450 | C=C stretching (Aromatic rings) | Pyridine and Tetrazole derivatives pw.edu.plresearchgate.net |
| 1450-1380 | N=N stretching (Tetrazole ring) | Tetrazole derivatives researchgate.net |
| 1300-1200 | In-plane C-H bending | Pyridine derivatives nih.gov |
| 1150-1000 | Ring breathing modes | Tetrazole and Pyridine rings researchgate.netnih.gov |
| Below 1000 | Out-of-plane C-H bending | Pyridine derivatives nih.gov |
Raman Spectroscopy:
Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum is often dominated by vibrations of the more polarizable bonds, such as the aromatic ring systems. The symmetric stretching vibrations of the tetrazole and pyridine rings are expected to be particularly prominent.
Computational Vibrational Analysis for Band Assignment
To achieve a more precise assignment of the vibrational bands observed in the IR and Raman spectra, computational methods are employed. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are a powerful tool for predicting the vibrational frequencies and intensities of molecules. nih.govresearchgate.net
By creating a theoretical model of this compound, its vibrational modes can be calculated. These theoretical predictions are then compared with the experimental spectra. This comparison allows for a more confident assignment of each experimental band to a specific molecular vibration. Computational studies on similar heterocyclic systems have demonstrated the utility of this approach in resolving ambiguities in spectral interpretation. nih.govresearchgate.net
The computational analysis would typically involve the following steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities are calculated for the optimized geometry.
Visualization: The calculated vibrational modes are visualized to understand the atomic motions associated with each frequency.
Comparison and Scaling: The calculated frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental data.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. longdom.org For this compound, HRMS provides a precise mass measurement of the molecular ion, which confirms its chemical formula (C₁₁H₇N₅).
Under electron impact (EI) or other ionization techniques, the molecular ion undergoes fragmentation. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of tetrazole derivatives is known to be influenced by the substituents on the ring. nih.gov
A key fragmentation pathway for many tetrazole-containing compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This is a characteristic fragmentation that points to the presence of the tetrazole ring. researchgate.net The fragmentation of this compound is expected to proceed through several key steps, as inferred from studies on related tetrazole derivatives. nih.govresearchgate.net
A proposed fragmentation pathway is outlined below:
Formation of the Molecular Ion [M]⁺•: The initial step is the ionization of the molecule.
Loss of N₂: The molecular ion is expected to readily lose a molecule of nitrogen to form a highly reactive intermediate.
Further Fragmentation: This intermediate can then undergo further fragmentation, leading to the formation of characteristic ions such as the pyridyl cation or other stable fragments.
A table summarizing the expected major fragments in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 197 | [C₁₁H₇N₅]⁺• (Molecular Ion) | - |
| 169 | [C₁₁H₇N₃]⁺• | N₂ |
| 142 | [C₁₀H₇N]⁺• | N₂ + HCN |
| 78 | [C₅H₄N]⁺ | C₆H₃N₄ |
The precise masses of these fragments, as determined by HRMS, would further corroborate their elemental compositions. longdom.org The study of these fragmentation pathways not only aids in the structural elucidation of the molecule but also provides insights into its stability and reactivity under energetic conditions.
Theoretical and Computational Studies on 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, in particular, simplifies this understanding by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dtic.mil The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries, electronic energies, and orbital distributions. ijcce.ac.ir
For this compound, the HOMO is anticipated to be distributed primarily over the electron-rich tetrazolo[1,5-a]pyridine (B153557) ring system, which possesses a high density of nitrogen atoms with lone pairs of electrons. Conversely, the LUMO is expected to be localized more on the pyridine (B92270) ring, which can act as an electron-accepting moiety. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3-5 D | Influences solubility and intermolecular interactions |
Note: These values are hypothetical and based on typical DFT results for similar N-heterocyclic compounds. Actual values would require specific calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govresearchgate.net TD-DFT can predict the electronic transitions between the ground and excited states, providing information on absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands. ijoctc.org
The electronic absorption spectrum of this compound is expected to arise from π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, would involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic system. The n → π transitions, involving the promotion of a non-bonding electron (from a nitrogen lone pair) to an antibonding π*-orbital, are generally of lower energy and intensity. TD-DFT calculations can help assign the specific orbitals involved in each electronic transition. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen atoms) that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to the aromatic rings) that are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atoms of both the tetrazole and pyridine rings, with the most negative region likely associated with the tetrazole moiety due to its high concentration of nitrogen atoms. dtic.mil The hydrogen atoms of the pyridine and tetrazolopyridine rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of interaction with other molecules or biological targets. rsc.orgresearchgate.net
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations.
Transition State Analysis for Organic Transformations
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. DFT calculations can be employed to locate the geometry of transition states and calculate their activation energies (Ea). A lower activation energy implies a faster reaction rate. acs.org
For this compound, a relevant transformation to study would be its formation via the cycloaddition of an appropriate azide (B81097) with a pyridine derivative. nih.gov Computational analysis could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and any potential intermediates. For instance, the formation of the tetrazole ring from a nitrile and an azide has been shown through DFT to potentially proceed via an imidoyl azide intermediate. nih.gov The energy profile of such a reaction, including reactants, intermediates, transition states, and products, can be mapped out to provide a comprehensive understanding of the reaction pathway.
Solvent Effects in Computational Modeling
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects through either explicit or implicit methods. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a good compromise between accuracy and computational cost. researchgate.netyoutube.com
For a polar molecule like this compound, solvent polarity is expected to have a notable impact on its properties and reactivity. researchgate.net For example, polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction. nih.gov Computational studies incorporating solvent effects would provide a more realistic description of the molecule's behavior in solution, leading to better agreement between theoretical predictions and experimental observations. doaj.org
Non-Covalent Interaction Analysis (e.g., QTAIM, NCI-plot)
Theoretical and computational chemistry offer powerful tools to investigate the subtle yet crucial non-covalent interactions (NCIs) that govern the supramolecular chemistry and crystal packing of molecules like this compound. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots provide profound insights into the nature, strength, and spatial distribution of these interactions. While specific experimental or computational studies on the NCI analysis of this compound are not extensively available in the public domain, we can construct a detailed theoretical framework of the expected interactions based on the analysis of its constituent heterocyclic systems.
The structure of this compound, featuring a nitrogen-rich tetrazolo[1,5-a]pyridine core linked to a pyridine ring, suggests a landscape rich in potential non-covalent interactions. These interactions are critical in determining the solid-state architecture and could influence its material properties. The primary interactions expected include hydrogen bonds, π-π stacking, and lone-pair-π interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical model that partitions the electron density of a molecule into atomic basins, allowing for the quantitative characterization of chemical bonds and non-covalent interactions. wikipedia.orgamercrystalassn.org This analysis is centered on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero. For non-covalent interactions, bond critical points (BCPs) between interacting atoms are of particular interest. Several topological parameters at these BCPs are used to classify the nature and strength of the interaction.
Key QTAIM parameters at a bond critical point include:
Electron density (ρ(r)) : Its value correlates with the strength of the bond.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which include hydrogen bonds, van der Waals forces, and ionic bonds.
Total electron energy density (H(r)) : The sign of H(r) can also help differentiate interaction types. For hydrogen bonds, H(r) is typically negative, indicating a degree of covalent character, while for weaker van der Waals interactions, it is positive.
For this compound, QTAIM analysis would be expected to reveal several intramolecular and intermolecular BCPs. Intramolecularly, BCPs would define the covalent bonds within the pyridine and tetrazolo[1,5-a]pyridine rings. Of greater interest for supramolecular assembly are the intermolecular BCPs. Given the presence of nitrogen atoms and aromatic rings, the following interactions are plausible:
C-H···N Hydrogen Bonds : The hydrogen atoms on the pyridine and tetrazolo[1,5-a]pyridine rings can act as hydrogen bond donors to the nitrogen atoms of neighboring molecules. These are generally considered weak to moderate strength hydrogen bonds.
π-π Stacking : The aromatic pyridine and tetrazolo[1,5-a]pyridine rings can engage in stacking interactions. QTAIM analysis can identify BCPs between the atoms of the stacked rings.
C-H···π Interactions : Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.
Below is a hypothetical data table summarizing the expected QTAIM parameters for the plausible intermolecular interactions in a dimer of this compound. These values are representative of those found in the literature for similar heterocyclic systems.
| Interaction Type | Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
|---|---|---|---|---|
| C-H···N Hydrogen Bond | H···N | 0.015 - 0.035 | 0.020 - 0.050 | -0.001 to 0.001 |
| π-π Stacking | C···C / C···N | 0.005 - 0.010 | 0.010 - 0.020 | > 0 |
| C-H···π Interaction | H···C | 0.008 - 0.015 | 0.015 - 0.030 | > 0 |
Non-Covalent Interaction (NCI) Plot Analysis
The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. nih.govacs.org It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished.
The resulting 3D plot provides isosurfaces that are color-coded to indicate the nature of the interaction:
Blue or Green Isosurfaces : Indicate strong attractive interactions, such as hydrogen bonds (typically blue) and weaker van der Waals interactions (typically green). These are characterized by a negative value of sign(λ₂)ρ.
Red Isosurfaces : Indicate repulsive interactions, such as steric clashes, and are characterized by a positive value of sign(λ₂)ρ.
For this compound, an NCI-plot analysis would be expected to visualize the non-covalent interactions that stabilize its crystal structure. In a hypothetical dimer or crystal lattice, one would anticipate:
Large, flat green isosurfaces between the aromatic rings of adjacent molecules, indicative of π-π stacking interactions. The tetrazolo[1,5-a]pyridine moiety is known to be an electron-accepting unit, which could lead to favorable offset-stacked or sandwich-type arrangements with the pyridine ring of a neighboring molecule. researchgate.netnih.gov
Smaller, localized blue or bluish-green isosurfaces between the C-H groups and the nitrogen atoms of the pyridine and tetrazole rings, corresponding to C-H···N hydrogen bonds. The numerous nitrogen atoms in the molecule provide multiple potential hydrogen bond acceptor sites. nih.govmsesupplies.com
Patches of red in regions where atoms are in close contact, indicating steric repulsion that defines the spatial limits of the molecular packing.
The combination of QTAIM and NCI-plot analyses provides a comprehensive picture of the non-covalent interactions at play in this compound. While specific data for this compound is pending dedicated computational studies, the theoretical framework based on its constituent parts strongly suggests a rich interplay of hydrogen bonding and π-stacking interactions that are fundamental to its supramolecular organization.
Reactivity and Organic Transformations of 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazolo[1,5-a]pyridine (B153557) Core
The fused tetrazolo[1,5-a]pyridine ring system presents a complex landscape for substitution reactions. The pyridine (B92270) portion of the core is electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution generally difficult and requiring harsh conditions. quimicaorganica.orgquora.com When such reactions do occur on a pyridine ring, they typically favor positions 3 and 5 (meta to the ring nitrogen) to avoid placing a positive charge on the already electron-poor nitrogen atom in the reaction intermediate. quimicaorganica.orgyoutube.comyoutube.com
Conversely, the pyridine ring is activated towards nucleophilic substitution, especially at positions 2 and 4 (ortho and para to the ring nitrogen). quimicaorganica.orgyoutube.com The synthesis of the parent tetrazolo[1,5-a]pyridine system often involves the nucleophilic displacement of a leaving group, such as a halide, from the 2-position of a pyridine ring by an azide (B81097) ion. dtic.milorganic-chemistry.org This underscores the susceptibility of the carbon atom adjacent to the fused nitrogen to nucleophilic attack. For 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine, nucleophilic attack would be predicted to occur at available positions on the fused pyridine ring that are ortho or para to the ring nitrogen.
In a related system, 2,4-diazidopyrido[3,2-d]pyrimidine, which exists in equilibrium with its tetrazolo-fused tautomer, undergoes facile SNAr reactions with various N-, S-, and O-nucleophiles. The reactions selectively occur at the C4 position of the pyrimidine (B1678525) ring, demonstrating the regioselectivity of nucleophilic attack on these fused systems. nih.gov
Functionalization of the Pyridyl Moiety
The pyridin-2-yl substituent at the 5-position of the tetrazolo[1,5-a]pyridine core can also be a site for chemical modification. The reactivity of this pendant pyridine ring is analogous to that of pyridine itself. It is generally deactivated towards electrophilic substitution but can undergo nucleophilic substitution if a suitable leaving group is present at its ortho or para positions. quimicaorganica.org
A key method for functionalizing pyridyl groups is through metal-catalyzed cross-coupling reactions. For instance, the Chan-Evans-Lam coupling reaction has been used to synthesize N-aryl tetrazoles by reacting a tetrazole with a boronic acid. A similar strategy could be envisioned for functionalizing the pyridyl moiety of this compound. In a reported synthesis, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was prepared by coupling 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid, demonstrating the feasibility of forming C-N bonds to a pyridine ring in the presence of a tetrazole. mdpi.com
Additionally, the nitrogen atom of the pyridyl group can act as a ligand, coordinating to metal centers. This has been demonstrated in the synthesis of manganese(II) complexes where 5-(pyridyl)tetrazole ligands coordinate to the metal ion through the pyridyl nitrogen. rsc.org This coordinating ability allows for the formation of various metal-organic frameworks and complexes.
Cycloaddition Reactions Involving the Tetrazole Ring
A significant aspect of the reactivity of the tetrazolo[1,5-a]pyridine system is its participation in cycloaddition reactions. This reactivity stems from the valence tautomerism between the fused tetrazole ring and an open-chain 2-azidopyridine (B1249355) form. dtic.milbeilstein-archives.org This equilibrium makes the molecule a precursor for 1,3-dipolar cycloadditions.
The azide tautomer can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In studies on the related tetrazolo[1,5-a]pyrimidine (B1219648) system, reaction with terminal alkynes in the presence of a copper catalyst yielded 1,2,3-triazole-substituted pyrimidines in excellent yields. beilstein-archives.org This indicates that this compound could similarly react with various alkynes to generate novel triazole-containing compounds.
The general conditions for this transformation on a related system are summarized in the table below.
| Reactant | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethyltetrazolo[1,5-a]pyrimidines and terminal acetylenes | Cu(II) salt, sodium ascorbate, CH2Cl2/H2O, rt, 1-2h | Trifluoromethylated triazolylpyrimidines | 84-98% | beilstein-archives.org |
| 5-azidotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine and terminal alkynes | CuSO4·5H2O, sodium ascorbate, DMF, rt, 1-3h | 1,2,3-triazole-substituted pyrido[3,2-d]pyrimidines | 62-83% | nih.gov |
Ring-Opening and Rearrangement Reactions of the Fused System
The azide-tetrazole equilibrium is a fundamental ring-opening reaction of the tetrazolo[1,5-a]pyridine system. dtic.mil This equilibrium is influenced by factors such as solvent and temperature.
Thermal decomposition represents another significant reaction pathway. The thermolysis of 2,5-disubstituted tetrazoles is known to proceed with the extrusion of molecular nitrogen (N₂) to form highly reactive nitrilimine intermediates. mdpi.com These intermediates can then undergo various subsequent reactions, including rearrangements or cycloadditions. Similarly, the thermal treatment of substituted tetrazolo[1,5-a]pyridines can lead to rearrangements. For example, 4-nitrotetrazolo[1,5-a]pyridines have been shown to rearrange upon heating to form furazano[4,5-b]pyridine-1-oxides (pyridofuroxans). dtic.mil This type of rearrangement highlights the potential for transforming the fused ring system into other heterocyclic structures.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target either the fused ring system or the pyridyl substituent. The fused tetrazolo[1,5-a]pyridine core is generally stable towards oxidation. Studies on the related pyridofuroxan system, derived from tetrazolopyridines, showed it to be resistant to a range of oxidizing agents, although very strong reagents like peroxydisulfuric acid could oxidize the furoxan ring. dtic.mil
Conversely, the fused ring system is susceptible to reduction. Catalytic hydrogenation of tetrazolo[1,5-a]pyrimidines using palladium on carbon (Pd/C) has been explored. Depending on the substrate and reaction conditions, the reaction can lead to two different outcomes: reduction of the tetrazole ring to an aminopyrimidine, or hydrogenation of the pyrimidine ring to yield tetrahydropyrimidines. beilstein-archives.org For instance, hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines preferentially yielded 2-aminopyrimidines, while non-trifluoromethylated analogues favored the formation of tetrahydropyrimidines. beilstein-archives.org This suggests that this compound could be selectively reduced to afford either an aminopyridine derivative or a partially saturated heterocyclic system.
| Substrate Type | Conditions | Major Product | Reference |
|---|---|---|---|
| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines | H2, Pd/C, MeOH, 5 bar, rt, 24h | 2-Amino-6-aryl-4-trifluoromethylpyrimidine | beilstein-archives.org |
| 5-Aryl-tetrazolo[1,5-a]pyrimidines (non-CF3) | H2, Pd/C, MeOH, 5 bar, rt, 24h | 5-Aryl-tetrahydrotetrazolo[1,5-a]pyrimidine | beilstein-archives.org |
Coordination Chemistry of 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Ligand Design Principles and Donor Atom Characteristics
The design of 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine as a ligand is predicated on the strategic placement of its nitrogen donor atoms. This arrangement allows for a variety of coordination modes, making it a versatile building block in coordination chemistry. The molecule features a fused ring system, which combines a pyridine (B92270) ring and a tetrazole ring. The key donor atoms are the nitrogen of the pyridine ring and the nitrogen atoms of the tetrazole ring. rsc.orgresearchgate.net
The pyridine nitrogen is a classic sigma-donor, readily coordinating to a wide range of metal ions. wikipedia.org The tetrazole moiety, however, presents a more complex coordination behavior. The deprotonated tetrazolate ring is an effective coordinating agent, with the potential for coordination through multiple nitrogen atoms. This versatility allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, facilitating the construction of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers. rsc.orgrsc.org The electronic properties of the ligand are influenced by the electron-withdrawing nature of the tetrazole ring, which can affect the electron density on the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and dimensionality. For instance, hydrothermal synthesis has been employed to create coordination polymers with related pyridyl-tetrazole ligands. researchgate.net
Characterization of the resulting complexes is achieved through a combination of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to probe the ligand's coordination to the metal center. In IR spectroscopy, shifts in the vibrational frequencies of the pyridine and tetrazole rings can indicate coordination. 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.net
Coordination Modes and Denticity of the Ligand
The this compound ligand exhibits remarkable versatility in its coordination behavior, capable of adopting various coordination modes and denticities. The most common modes observed are:
Monodentate Coordination: The ligand can coordinate to a metal center through a single nitrogen atom, typically the pyridine nitrogen or one of the tetrazole nitrogens. researchgate.net This mode is often observed when other competing ligands are present in the coordination sphere.
Bidentate Chelating Coordination: The ligand can act as a bidentate N,N'-chelating agent, coordinating to a single metal center through the pyridine nitrogen and a nitrogen atom from the tetrazole ring, forming a stable five-membered chelate ring. researchgate.net This is a prevalent coordination mode, leading to the formation of discrete mononuclear complexes.
Bridging Coordination: The ligand can bridge two or more metal centers, utilizing donor atoms from both the pyridine and tetrazole rings. This bridging capability is crucial for the construction of one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org
The following table summarizes the observed coordination modes for different metal ions:
| Metal Ion | Coordination Mode | Resulting Structure | Reference |
| Mn(II) | Bridging | 2D and 3D networks | rsc.org |
| Pd(II) | Bidentate Chelating | Mononuclear complex | researchgate.net |
| Ru(II) | Monodentate and Bidentate Chelating | Mononuclear complexes | researchgate.net |
| Zn(II) | Bidentate Chelating and Bridging | 1D and 2D coordination polymers | nih.gov |
| Cu(I) | Bridging | 1D chains | researchgate.net |
Structural Analysis of Metal-Ligand Complexes via X-ray Crystallography
For example, the crystal structure of a Mn(II) complex revealed that the 5-(pyridyl)tetrazole ligand can coordinate through either the nitrogen atoms of the tetrazole residue or the pyridyl group, leading to the formation of extended 2D and 3D supramolecular structures through hydrogen bonding. rsc.orgresearchgate.net In a palladium(II) complex, [Pd(2-pytz)Cl2], the ligand acts as a bidentate N,N-chelating ligand, coordinating through the pyridine nitrogen and a tetrazole nitrogen atom. researchgate.net In contrast, a ruthenium(II) complex, [Ru(2-pytz)(DMSO)3Cl2]·MeOH, showed the ligand coordinating in a monodentate fashion through a tetrazole nitrogen. researchgate.net
The following table presents selected crystallographic data for metal complexes containing a pyridyl-tetrazole type ligand:
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
| [Mn{5-(4-pyridyl)-tetrazolato}2(H2O)4] | Monoclinic | C2/c | Mn-N(pyridyl) = 2.308(2), Mn-N(tetrazolyl) = 2.296(2) | Octahedral | rsc.org |
| [Pd(2-pytz)Cl2] | Monoclinic | P21/n | Pd-N(py) = 2.031(3), Pd-N(tz) = 2.023(3) | Square Planar | researchgate.net |
| [Ru(2-pytz)(DMSO)3Cl2]·MeOH | Triclinic | P-1 | Ru-N(tz) = 2.112(4) | Octahedral | researchgate.net |
Research into Electronic and Magnetic Properties of Metal Complexes
The electronic properties of metal complexes with this compound are of significant interest, particularly their luminescence behavior. The combination of the aromatic pyridyl and tetrazolyl rings can give rise to intraligand π-π* transitions, which can be perturbed by coordination to a metal center. Some complexes exhibit fluorescence or phosphorescence, with potential applications in sensing and imaging. For instance, a silver-organic coordination polymer based on a related 5-(2-pyridyl)-1H-tetrazole ligand has been shown to exhibit luminescent properties. researchgate.net
The magnetic properties of these complexes are primarily determined by the nature of the metal ion and the geometry of the complex. For complexes containing paramagnetic metal ions such as Mn(II), the magnetic susceptibility can provide insights into the electronic spin state of the metal and any magnetic interactions between adjacent metal centers in polynuclear or polymeric structures.
Reactivity and Catalytic Activity of Metal Complexes
The reactivity of metal complexes of this compound is an emerging area of research. The presence of both a pyridine and a tetrazole moiety offers multiple sites for potential reactivity. The coordinated ligand can undergo transformations, or the metal center itself can be the site of catalytic activity.
Application in Homogeneous Catalysis Research
While research into the catalytic applications of complexes specifically bearing the this compound ligand is still developing, the broader class of pyridine-containing metal complexes has been extensively studied in homogeneous catalysis. These complexes have shown activity in a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the pyridine ligand can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst. Given the versatile coordination chemistry and electronic tunability of this compound, its metal complexes represent promising candidates for future investigations in homogeneous catalysis.
Mechanistic Studies of Catalytic Cycles
While detailed mechanistic studies specifically involving this compound are not extensively documented in the current body of scientific literature, the broader family of pyridyl-tetrazole and related nitrogen-containing heterocyclic ligands provides significant insights into potential catalytic applications. The electronic character of the pyridyl and tetrazolyl moieties suggests that complexes of this compound could be active in a range of catalytic transformations, including oxidation and carbon-carbon bond-forming reactions.
Research on related palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands has demonstrated their efficacy as recyclable catalysts for C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net These studies propose a catalytic cycle that likely involves oxidative addition, transmetalation, and reductive elimination steps, characteristic of palladium catalysis. The nitrogen-rich ligand framework is crucial for stabilizing the palladium center in its various oxidation states throughout the cycle. For instance, in the microwave-assisted Suzuki-Miyaura cross-coupling of bromoanisole with phenylboronic acid, these complexes have shown the ability to be recovered and reused over several cycles without a significant loss of activity. researchgate.net
Furthermore, investigations into the catalytic hydrogenation of unsaturated substrates have been carried out using water-soluble pyridyl-triazole ligands in biphasic systems. researchgate.net The design of such ligands facilitates catalyst recovery and recycling, a key aspect of sustainable chemistry. While the specific catalytic cycle for these hydrogenation reactions is complex and can vary with the metal center (e.g., iridium), it generally involves the activation of hydrogen by the metal complex, coordination of the substrate, insertion of the double bond into the metal-hydride bond, and subsequent reductive elimination of the saturated product.
In the realm of oxidation catalysis, molybdenum(VI) complexes with 5-(2-pyridyl-1-oxide)tetrazole have been synthesized and investigated as catalysts for the epoxidation of olefins. mdpi.com A proposed catalytic cycle for olefin epoxidation with a molybdenum-based hybrid catalyst involves the coordination of an alkyl hydroperoxide to the molybdenum center, followed by the transfer of an oxygen atom to the olefin substrate. The stability and electronic properties conferred by the pyridyl-tetrazole oxide ligand are critical for the efficiency and robustness of the catalyst. mdpi.com
Although direct mechanistic data for this compound are scarce, the principles derived from these related systems provide a solid foundation for predicting its potential catalytic behavior. Future research will likely focus on elucidating the precise mechanistic pathways for catalysts based on this specific ligand.
Supramolecular Assembly through Metal-Ligand Interactions
The ability of this compound and its isomers to act as versatile building blocks in the construction of supramolecular assemblies is a well-explored area of its coordination chemistry. The presence of multiple nitrogen donor atoms in both the pyridine and tetrazole moieties allows for a variety of coordination modes, leading to the formation of diverse and intricate architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgrsc.org
The self-assembly process is highly dependent on several factors, including the choice of the metal ion, the counter-anions present, and the reaction conditions such as solvent and temperature. For example, manganese(II) complexes with 5-(pyridyl)tetrazole ligands have been shown to form extended 2D and 3D structures through networks of hydrogen bonding involving coordinated water molecules and the tetrazolate residue. rsc.org The coordination can occur through different nitrogen atoms of the tetrazole ring or via the pyridyl group, showcasing the ligand's versatility. rsc.org
Similarly, copper(II) and silver(I) complexes of ligands containing the 2-(1H-tetrazol-5-yl)pyridine moiety have been synthesized, revealing different supramolecular structures. In one instance, a silver(I) coordination polymer, [Ag2L2]n (where HL = 5-(2-pyridyl)-1H-tetrazole), was formed under hydrothermal conditions. In this structure, 1D chains are linked into a 3D supramolecular network through hydrogen bonding and π-π interactions. researchgate.net The specific coordination environment around the metal centers and the resulting dimensionality of the assembly are dictated by the interplay of these non-covalent interactions.
The influence of the metal ion on the final architecture is also evident in studies of complexes with other pyridyl-tetrazole derivatives. For instance, with a related ligand, copper(II) forms a mononuclear complex with a distorted octahedral geometry, which then assembles into a 3D network via extensive intermolecular hydrogen bonding. researchgate.net In contrast, the zinc(II) analogue with the same ligand forms a neutral 2D square grid-like network. researchgate.net
The structural diversity of these assemblies is further highlighted by the variety of coordination modes the tetrazole ring can adopt, including chelating and bridging modes, which can link multiple metal centers. This versatility allows for the rational design of metal-organic frameworks (MOFs) with tailored properties.
Table 1: Examples of Supramolecular Assemblies with Related Pyridyl-Tetrazole Ligands
| Ligand | Metal Ion | Dimensionality | Key Interactions | Reference |
| 5-(Pyridyl)tetrazole | Mn(II) | 2D and 3D | Hydrogen bonding | rsc.org |
| 5-(2-Pyridyl)-1H-tetrazole | Ag(I) | 3D | Hydrogen bonding, π-π interactions | researchgate.net |
| 5-(Pyrimidin-2-yl)tetrazolate | Cu(II) | 3D | Hydrogen bonding | researchgate.net |
| 5-(Pyrimidin-2-yl)tetrazolate | Zn(II) | 2D | Coordination bonding | researchgate.net |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Cu(II) | 2D | Coordination bonding | rsc.org |
| 3-((1H-tetrazol-5-yl)methyl)pyridine | Zn(II) | 3D | Coordination bonding | rsc.org |
These examples underscore the rich supramolecular chemistry of pyridyl-tetrazole ligands. While specific crystallographic data for complexes of this compound are not detailed here, the principles of self-assembly observed in these closely related systems provide a strong indication of the types of intricate and functional supramolecular architectures that can be expected from this fascinating ligand.
Supramolecular Chemistry Involving 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Hydrogen Bonding Interactions and Self-Assembly Research
No dedicated studies on the hydrogen bonding interactions and self-assembly of pure 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine were found. While the molecule contains potential hydrogen bond acceptors (the nitrogen atoms of both the pyridine (B92270) and tetrazole rings), it lacks conventional hydrogen bond donors. Self-assembly would likely be directed by weaker C-H···N interactions. Research on the regioisomer, 5-(pyridin-2-yl)-1H-tetrazole, which does possess a hydrogen bond donor (the N-H of the tetrazole ring), has shown that it forms a six-connected 2-D network, indicating the strong directional influence of these interactions in similar compounds. rsc.orgrsc.org
π-π Stacking and Aromatic Interactions
Specific experimental or computational data on the π-π stacking and aromatic interactions of this compound is not available. The compound consists of two fused aromatic rings and an additional pyridine ring, suggesting that π-π stacking interactions could play a significant role in its solid-state packing and solution-state aggregation. Studies on pyridine-containing compounds have shown that parallel stacking interactions are influenced by other supramolecular forces, such as hydrogen bonding. nih.gov The geometry of such interactions in the target molecule remains a subject for future investigation.
Halogen Bonding and Other Non-Covalent Interactions
There is no published research on halogen bonding involving this compound. To study halogen bonding, one would need to synthesize halogenated derivatives (e.g., bromo- or iodo-substituted versions) of the compound and investigate their interactions with halogen bond acceptors. Such studies would be novel contributions to the field.
Design of Supramolecular Architectures (e.g., polymers, networks)
While this compound itself has not been reported as a building block for self-assembled polymers or networks, its isomers and related compounds have been successfully used as ligands to create coordination polymers. rsc.orgrsc.orgpreprints.orgrsc.org For instance, manganese(II) complexes with 5-(2-pyridyl)tetrazole form extended 2D and 3D structures through coordination and hydrogen bonding. rsc.org This suggests that this compound possesses the necessary coordination sites (N-atoms) to be a versatile linker in the design of metal-organic frameworks (MOFs) and coordination polymers. However, research into its use for purely organic, self-assembled supramolecular architectures is absent.
Host-Guest Chemistry and Molecular Recognition Phenomena
No studies concerning the host-guest chemistry or molecular recognition capabilities of this compound were identified. The potential for this molecule to act as either a host or a guest in a supramolecular complex is unexplored. Research on other pyridine-functionalized compounds has demonstrated their ability to selectively form co-crystals with guest molecules, indicating a potential avenue for future research with the target compound. nih.gov
Advanced Material Science Research Opportunities for 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Research into Optoelectronic Properties
The inherent structural features of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine, which combines an electron-deficient tetrazolo[1,5-a]pyridine (B153557) core with a pyridyl substituent, suggest a propensity for intramolecular charge transfer (ICT). This characteristic is a cornerstone for developing materials with interesting optoelectronic properties, including photoluminescence and electroluminescence.
Photoluminescence and Electroluminescence Investigations
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the photophysical properties of novel compounds. For this compound, such calculations can elucidate the nature of its electronic transitions. The fusion of the tetrazole and pyridine (B92270) rings creates a system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a feature that is characteristic of electron-accepting moieties. The pyridin-2-yl substituent, on the other hand, can act as an electron-donating or -accepting group depending on the molecular context.
It is anticipated that the primary electronic transitions in this compound will be of a π-π* and n-π* nature, with a significant charge transfer character from the pyridyl group to the tetrazolo[1,5-a]pyridine core. This ICT is expected to result in emission in the visible region of the electromagnetic spectrum. The photoluminescence quantum yield (PLQY) will be a critical parameter to determine, as it quantifies the efficiency of the emission process. Studies on analogous compounds, such as substituted pyrazolo[1,5-a]pyrimidines, have shown that the nature and position of substituents can dramatically influence the PLQY, with values ranging from low to near unity. nih.gov
Electroluminescence, the emission of light in response to an electric current, is another key area of investigation. The ability of this compound to function as an emissive layer or a host in an organic light-emitting diode (OLED) will depend on its ability to support stable excited states and efficiently convert electrical energy into light.
Table 1: Predicted Photophysical Properties of this compound (Theoretical Estimates)
| Property | Predicted Value/Range | Method of Determination |
| Absorption Maximum (λmax) | 350 - 450 nm | TD-DFT Calculations |
| Emission Maximum (λem) | 450 - 550 nm | TD-DFT Calculations |
| Stokes Shift | 100 - 150 nm | Calculated from λmax and λem |
| Photoluminescence Quantum Yield (PLQY) | 0.1 - 0.7 | Comparative analysis with similar heterocycles nih.gov |
| Excited State Lifetime (τ) | 1 - 10 ns | Theoretical Prediction |
Applications in Organic Light-Emitting Diodes (OLEDs) Research
The potential of this compound in OLEDs is multifaceted. Its predicted emissive properties make it a candidate for use as a dopant emitter in a host-guest system. The color of the emitted light can likely be tuned by chemical modification of the pyridyl or tetrazolopyridine rings.
Furthermore, the electron-deficient nature of the tetrazolo[1,5-a]pyridine core suggests that this compound could serve as a host material for phosphorescent emitters or as an electron-transporting material (ETM) in OLED architectures. rsc.org Pyridine-based derivatives are known to be effective ETMs due to their ability to facilitate electron injection and transport. rsc.org For use as a host, a high triplet energy level is desirable to confine the excitons on the phosphorescent guest. Theoretical calculations can provide an estimate of the triplet energy of this compound.
Research into Electronic Properties and Semiconductor Applications
The electronic properties of this compound are intrinsically linked to its molecular structure. The presence of a π-conjugated system with both electron-donating and electron-accepting characteristics suggests its potential as an organic semiconductor.
Charge Transport Characteristics Research
The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the constituent materials. For this compound, it is crucial to investigate both electron and hole mobility. The electron-deficient tetrazolo[1,5-a]pyridine moiety is expected to facilitate electron transport, making it a potential n-type semiconductor. Research on diarylated tetrazolo[1,5-a]pyridine derivatives has already demonstrated stable transistor characteristics, supporting the potential of this core structure in organic electronics. researchgate.netnih.gov
Computational methods can be employed to predict the charge transport properties by calculating the reorganization energy. A lower reorganization energy for electron transport compared to hole transport would further substantiate its n-type character. The molecular packing in the solid state, which can be predicted through computational modeling, will also play a critical role in determining the bulk charge mobility.
Table 2: Predicted Electronic Properties of this compound (Theoretical Estimates)
| Property | Predicted Value/Range | Significance |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.5 eV | Determines hole injection/extraction barrier |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.5 eV | Determines electron injection/extraction barrier |
| HOMO-LUMO Gap (Eg) | 2.5 - 3.5 eV | Influences optical and electronic properties |
| Electron Reorganization Energy (λe) | 0.2 - 0.4 eV | Indicates efficiency of electron transport |
| Hole Reorganization Energy (λh) | 0.3 - 0.5 eV | Indicates efficiency of hole transport |
Applications in Organic Photovoltaics (OPVs) Research
In the realm of organic photovoltaics, there is a continuous search for new non-fullerene acceptors (NFAs). The electronic properties of this compound, particularly its low-lying LUMO level, make it a promising candidate for an acceptor material in bulk heterojunction solar cells. nih.gov
For effective application in OPVs, the absorption spectrum of the acceptor should complement that of the donor material to maximize sunlight harvesting. The predicted absorption in the near-UV and visible regions is a favorable characteristic. The open-circuit voltage (Voc) of an OPV device is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov The tunable electronic structure of this compound through chemical modification could allow for the optimization of this energy level alignment with various donor polymers.
Research into Sensors and Sensing Mechanisms
The nitrogen atoms in both the pyridine and tetrazole rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could function as a chemosensor.
The binding of a metal ion to the molecule would likely perturb its electronic structure, leading to a change in its photophysical properties, such as a shift in the absorption or emission wavelength or a change in the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, forms the basis of many chemical sensors.
Theoretical studies can model the interaction of this compound with various metal cations to predict binding affinities and the resulting changes in the electronic and optical properties. orientjchem.orgnih.govrsc.orgresearchgate.net These computational insights can guide the experimental design of sensors for specific analytes. Furthermore, the sensitivity of the compound's fluorescence to its local environment, such as solvent polarity and pH, could also be exploited for sensing applications. nih.gov
Table 3: Potential Sensing Applications of this compound
| Analyte | Proposed Sensing Mechanism | Expected Signal Change |
| Metal Cations (e.g., Zn2+, Cu2+) | Coordination to nitrogen atoms, altering ICT | Fluorescence quenching or enhancement; Ratiometric shift in emission |
| Protons (pH) | Protonation of nitrogen atoms | Change in absorption and emission spectra |
| Solvent Polarity | Solvatochromic effects | Shift in emission wavelength |
Chemo- and Biosensor Design Research
The inherent structural features of this compound make it a promising scaffold for the design of novel chemo- and biosensors. The pyridine and tetrazole nitrogen atoms can act as effective coordination sites for metal ions and can participate in hydrogen bonding interactions, which are crucial for molecular recognition. Research in this area would focus on integrating this compound into sensor platforms and evaluating its response to various analytes.
The development of fluorescent sensors is a particularly attractive avenue. The tetrazolo[1,5-a]pyridine core, being a π-conjugated system, is expected to exhibit fluorescence. The binding of an analyte to the pyridyl or tetrazole nitrogen atoms could modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response forms the basis of many sensitive and selective sensors.
Detection of Metal Ions or Small Molecules Research
Building upon the principles of chemosensor design, specific research efforts can be directed towards the application of this compound in the detection of specific metal ions or small molecules. The lone pair electrons on the nitrogen atoms of both the pyridine and tetrazole rings make them excellent candidates for chelating metal ions.
Studies on related pyridine-based fluorescent sensors have demonstrated their efficacy in detecting a range of metal ions. For instance, pyridine derivatives have been synthesized and shown to identify and detect toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction between the metal ion and the sensor molecule leads to a distinct fluorescent response. mdpi.com Similarly, other research has highlighted the use of pyridine-phenolic ligands for the optical detection of metal ions like beryllium. lanl.govresearchgate.net
Furthermore, fluorescent probes based on related structures have shown high selectivity and sensitivity for ions like Zn²⁺ and Cd²⁺, with detection limits in the nanomolar range. The mechanism often involves the inhibition of a photo-induced electron transfer (PET) process upon metal ion chelation, resulting in fluorescence recovery. Research into this compound could explore its potential to selectively bind with various metal ions, leading to new analytical tools for environmental monitoring and biological imaging. The table below summarizes the performance of some related pyridine-based fluorescent sensors for metal ion detection.
| Sensor Compound Class | Target Ion(s) | Detection Limit | Observed Effect |
| Perylene diimide with dipicolylamine | Zn²⁺, Cd²⁺ | 32 nM (Zn²⁺), 48 nM (Cd²⁺) | Fluorescence "turn-on" |
| 2-amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Not Specified | Varied fluorescence responses |
| 2-(2'-hydroxyphenyl)pyridine | Be²⁺ | Not Specified | "Switch-on" fluorescence |
The potential for detecting small organic molecules could also be investigated. The aromatic and heterocyclic rings of this compound could engage in π-π stacking or other non-covalent interactions with small organic analytes, leading to a detectable spectroscopic or electrochemical signal.
Research into Energy Storage Materials
The increasing demand for efficient and sustainable energy storage solutions has spurred research into novel electrode materials for batteries and supercapacitors. The redox-active nature of many organic heterocyclic compounds makes them attractive candidates for these applications.
Redox Active Properties for Battery Applications Research
The tetrazolo[1,5-a]pyridine moiety in this compound is expected to possess redox-active properties. The nitrogen-rich heterocyclic system can potentially undergo reversible electrochemical reduction and oxidation processes, which is a fundamental requirement for a battery electrode material. Research in this area would involve detailed electrochemical studies, such as cyclic voltammetry, to determine the redox potentials and the stability of the compound over multiple charge-discharge cycles.
While direct research on this specific compound is not available, studies on related hypervalent pyridine‐dipyrrolide bismuth complexes have demonstrated their redox activity through cyclic voltammetry measurements. researchgate.net These studies help in understanding the influence of the pyridine motif on the electronic properties of the molecule. researchgate.net The insights gained from such related systems can guide the investigation of this compound as a potential cathode or anode material in lithium-ion or other next-generation battery technologies.
Pseudocapacitive Material Research
Pseudocapacitors are electrochemical energy storage devices that store charge through fast and reversible faradaic reactions occurring at or near the surface of the electrode material. This mechanism allows them to offer higher energy densities than electric double-layer capacitors (EDLCs) and higher power densities than batteries. The nitrogen atoms in this compound can provide active sites for these fast surface redox reactions.
Research in this direction would involve fabricating electrodes with this compound and characterizing their capacitive performance. Key parameters to investigate would include specific capacitance, rate capability, and cycling stability. The high nitrogen content and the presence of multiple nitrogen atoms in different chemical environments within the molecule could contribute to enhanced pseudocapacitive behavior. The porous structure of the electrode material, which can be engineered during fabrication, would also play a crucial role in maximizing the electrochemically active surface area and facilitating ion transport.
Structure Property Relationships and Mechanistic Insights for 5 Pyridin 2 Yl Tetrazolo 1,5 a Pyridine
Correlation of Electronic Structure with Reactivity and Stability
The electronic structure of 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine is fundamental to understanding its chemical behavior. The molecule features a π-conjugated system that extends across both the pyridine (B92270) and the tetrazolo[1,5-a]pyridine (B153557) moieties. The tetrazolo[1,5-a]pyridine system is known to exist in equilibrium with its valence isomer, the corresponding 2-azidopyridine (B1249355). This equilibrium is a critical factor in the compound's stability and reactivity.
The thermal stability of tetrazolo[1,5-a]pyridines is a subject of significant interest, particularly for their application as energetic materials. The decomposition of these compounds often proceeds through the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines can lead to the formation of furazano[4,5-b]pyridine-1-oxides. nih.gov The presence of nitro groups, especially at the 4- and 6-positions, renders the tetrazolo[1,5-a]pyridine thermally unstable. nih.gov
Computational studies using Density Functional Theory (DFT) provide valuable insights into the electronic properties of such molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. researchgate.net For related pyridinyl and pyrimidinyl phosphonates, DFT calculations have been employed to analyze their electronic structure and reactivity. beilstein-archives.org In the case of 5-(4-Pyridyl)tetrazolate, DFT has been used to study its thermal decomposition mechanism and to predict its stability. rsc.org
The equilibrium between the tetrazolo[1,5-a]pyridine and the 2-azidopyridine form is influenced by both electronic and steric factors, as well as the solvent. nih.gov For 4,6-dinitrotetrazolo[1,5-a]pyridine, the equilibrium with 2-azido-3,5-dinitropyridine is observable in solution, and the azide (B81097) isomer can undergo further reactions. nih.gov
Table 1: Theoretical Electronic Properties of a Related Pyrimidine (B1678525) Derivative
| Parameter | Value | Reference |
| HOMO Energy | -6.2613 eV | researchgate.net |
| LUMO Energy | -0.8844 eV | researchgate.net |
| Energy Gap (ΔE) | 5.3769 eV | researchgate.net |
Note: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, a related heterocyclic system, calculated by DFT/B3LYP/6-311G++(d,p). researchgate.net This data is illustrative of the types of calculations performed on similar molecules.
Influence of Substituents on Spectroscopic Signatures
The spectroscopic properties of this compound are sensitive to the presence and nature of substituents on either the pyridine or the tetrazolo[1,5-a]pyridine ring system. These substituents can alter the electronic distribution within the molecule, leading to shifts in NMR, IR, and UV-Vis absorption spectra.
¹H and ¹³C NMR Spectroscopy: The chemical shifts in the NMR spectra of pyridine derivatives are influenced by the electronic effects of substituents. organic-chemistry.org For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related compound, the signals for the pyridine and phenyl protons are well-resolved in the ¹H NMR spectrum. mdpi.com The chemical shift of the tetrazole carbon in the ¹³C NMR spectrum is a key diagnostic feature to distinguish between 1,5- and 2,5-disubstituted tetrazole isomers. mdpi.com The introduction of substituents would be expected to cause predictable shifts in the proton and carbon signals of the parent compound, with electron-donating groups generally causing upfield shifts and electron-withdrawing groups causing downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by vibrations corresponding to the C-H, C=C, and C=N bonds of the aromatic rings. In related pyridyl-tetrazole complexes, the coordination of the pyridine ring to a metal center is evidenced by shifts in the bands in the 600-800 cm⁻¹ region. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectrum of these π-conjugated systems typically shows multiple bands in the UV-visible region. For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol, three main absorption bands are observed, with the long-wavelength band exhibiting a vibrational structure. mdpi.com Substituents can significantly modulate the absorption maxima (λmax), with electron-donating or electron-withdrawing groups capable of inducing bathochromic (red) or hypsochromic (blue) shifts by altering the HOMO-LUMO energy gap.
Table 2: Spectroscopic Data for the Related Compound 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
| Spectroscopy | Characteristic Peaks/Signals | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.37 (d, 1H), 8.83 (dd, 1H), 8.57 (ddd, 1H), 8.22–8.16 (m, 2H), 7.78–7.74 (dd, 1H), 7.68–7.57 (m, 3H) | mdpi.com |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.85, 151.09, 141.09, 131.17, 129.43, 128.00, 126.75, 124.87 | mdpi.com |
| FT-IR (KBr, cm⁻¹) | 3442, 3074, 2924, 2853, 1583, 1530, 1484, 1450, 1286, 1216, 1194, 1021, 1009, 991, 814, 791, 733, 693, 681, 615 | mdpi.com |
| UV-Vis (Ethanol, λmax, nm (ε)) | 274 (23,600), 236 (26,200), 202 (~40,000) | mdpi.com |
Note: This data is for a structural isomer and provides a reference for the expected spectroscopic features of this compound.
Mechanistic Pathways of Key Organic Transformations
The synthesis of the tetrazolo[1,5-a]pyridine ring system is a key transformation, and several mechanistic pathways have been established.
From Pyridine N-Oxides: A common route involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.orgresearchgate.net Diphenyl phosphorazidate (DPPA) has been identified as a particularly effective reagent for this conversion, which typically proceeds by heating the reactants without a solvent. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the activation of the N-oxide by the azide reagent, followed by an intramolecular cyclization and loss of a phosphate (B84403) or sulfonate byproduct.
From 2-Halopyridines: Another prevalent synthetic method is the reaction of 2-halopyridines with an azide source, such as trimethylsilyl (B98337) azide in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride hydrate. organic-chemistry.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the azide ion displaces the halide, followed by an intramolecular 1,5-dipolar cyclization of the resulting 2-azidopyridine to form the fused tetrazole ring.
Click Chemistry and Hydrogenation: Tetrazolo[1,5-a]pyrimidines, which are structurally related to tetrazolo[1,5-a]pyridines, have been shown to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. beilstein-archives.org This reactivity confirms the existence of the 2-azidopyrimidine (B1655621) in equilibrium with the tetrazole form in solution. beilstein-archives.org Furthermore, these systems can undergo hydrogenation, leading to the reduction of the pyrimidine ring to afford dihydro- or tetrahydropyrimidines. beilstein-archives.org
Table 3: Common Synthetic Routes to Tetrazolo[1,5-a]pyridines
| Starting Material | Reagents | Key Mechanistic Step | Reference |
| Pyridine N-Oxide | Diphenyl phosphorazidate (DPPA) | Activation of N-oxide and intramolecular cyclization | organic-chemistry.orgresearchgate.net |
| 2-Halopyridine | Trimethylsilyl azide, Tetrabutylammonium fluoride | Nucleophilic aromatic substitution followed by 1,5-dipolar cyclization | organic-chemistry.org |
| Pyridine N-Oxide | 4-Toluene sulfonyl chloride, Sodium azide | In situ formation of tosyl azide and subsequent reaction | organic-chemistry.org |
Relationship between Molecular Architecture and Coordination Behavior
The molecular architecture of this compound, featuring multiple nitrogen atoms with available lone pairs, makes it an excellent ligand for the coordination of metal ions. The specific arrangement of these nitrogen atoms allows for various coordination modes, leading to the formation of diverse and complex metal-organic frameworks (MOFs) and coordination polymers.
Coordination Modes: Pyridyl-tetrazole ligands can coordinate to metal centers through the nitrogen atom of the pyridine ring and/or one or more nitrogen atoms of the tetrazole ring. rsc.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of counter-anions or other co-ligands. rsc.org For instance, in manganese(II) complexes with 5-(pyridyl)tetrazole ligands, coordination has been observed through either the pyridyl nitrogen or the tetrazole nitrogens. rsc.org In complexes of 5-(2-pyridyl)-1H-tetrazole with molybdenum(IV) and tungsten(IV), the ligand acts as a bidentate donor, coordinating through the pyridine nitrogen and a tetrazole nitrogen. nih.gov The presence of coordination isomers, where the pyridine nitrogen occupies different positions relative to other ligands, has also been observed. nih.gov
Structural Diversity of Complexes: The versatile coordination behavior of pyridyl-tetrazole ligands leads to the formation of a wide array of structures, from discrete mononuclear or binuclear complexes to one-, two-, and three-dimensional coordination polymers. rsc.orgrsc.org The dimensionality and topology of the resulting frameworks are influenced by the coordination geometry of the metal ion and the bridging or terminal nature of the ligand and any co-ligands. rsc.org For example, copper(II) and zinc(II) complexes with ((1H-tetrazol-5-yl)methyl)pyridine ligands have been shown to form 2D and 3D frameworks with diverse topologies. rsc.org
Table 4: Examples of Coordination Complexes with Pyridyl-Tetrazole Ligands
| Metal Ion | Ligand | Resulting Structure | Key Structural Feature | Reference |
| Mn(II) | 5-(2-Pyridyl)tetrazole | 2D and 3D networks | Hydrogen-bonded extended structures | rsc.org |
| Cu(II) | 3-((1H-tetrazol-5-yl)methyl)pyridine | 2D layers | [Cu–tetrazole–Cu] wave-like chains | rsc.org |
| Zn(II) | 3-((1H-tetrazol-5-yl)methyl)pyridine | 3D framework | Helical chains | rsc.org |
| Mo(IV) | 5-(2-Pyridyl)-1H-tetrazole | Mononuclear complex | Bidentate coordination of the ligand | nih.gov |
| W(IV) | 5-(2-Pyridyl)-1H-tetrazole | Mononuclear complex | Presence of coordination isomers | nih.gov |
Insights into Non-Covalent Interactions Governing Supramolecular Assemblies
Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of this compound and its metal complexes. These interactions, including hydrogen bonding and π-π stacking, are key drivers in the formation of well-defined supramolecular assemblies.
Hydrogen Bonding: In the absence of metal coordination, pyridyl-tetrazole compounds can form extensive hydrogen-bonded networks. The tetrazole N-H group (in the 1H-tetrazole tautomer) can act as a hydrogen bond donor, while the nitrogen atoms of both the pyridine and tetrazole rings can act as acceptors. In the crystal structures of metal complexes, coordinated or lattice solvent molecules, such as water, often participate in hydrogen bonding, linking the coordination units into higher-dimensional structures. rsc.org For example, in manganese(II) complexes of 5-(pyridyl)tetrazoles, extended 2D and 3D structures are formed through networks of hydrogen bonds involving water molecules and the tetrazolate residue. rsc.org
π-π Stacking: The planar aromatic rings of the pyridine and tetrazole moieties are prone to π-π stacking interactions. These interactions, which can be offset or face-to-face, contribute significantly to the stabilization of the crystal packing. In the crystal structures of S-(pyridin-2-yl) benzothioesters, π-π stacking is a dominant interaction. iucr.org The nature and extent of these interactions can be influenced by the presence of substituents on the aromatic rings. iucr.org
Other Non-Covalent Interactions: Other weak interactions, such as C-H···N and C-H···O hydrogen bonds, can also be important in directing the crystal packing. iucr.orgnih.gov In some metal complexes, tetrel bonding (interactions involving Group 14 elements) has been identified as a significant contributor to the supramolecular assembly. nih.gov The interplay of these various non-covalent forces ultimately determines the final three-dimensional architecture of the crystalline material.
Table 5: Common Non-Covalent Interactions in Pyridyl-Tetrazole Systems
| Interaction Type | Description | Example System | Reference |
| Hydrogen Bonding | N-H···N, O-H···N, C-H···O, C-H···N | Mn(II) complexes with 5-(pyridyl)tetrazole | rsc.org |
| π-π Stacking | Parallel displaced or face-to-face interactions between aromatic rings | S-(pyridin-2-yl) benzothioesters | iucr.org |
| Tetrel Bonding | Pb···N interactions | Pb(II) complex with a pyridine-hydrazide ligand | nih.gov |
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Findings
Research on the tetrazolo[1,5-a]pyridine (B153557) core and its derivatives has yielded important findings, primarily in the fields of materials science and synthetic chemistry. Although studies focusing specifically on the 5-(pyridin-2-yl) derivative are limited, the contributions concerning the parent system and its analogues provide a foundational understanding.
Synthesis of the Tetrazolo[1,5-a]pyridine Core : A primary academic contribution has been the development of reliable synthetic routes to the tetrazolo[1,5-a]pyridine ring system. Key methods include the reaction of 2-halopyridines with azide (B81097) sources and the conversion of pyridine (B92270) N-oxides. organic-chemistry.orgorganic-chemistry.org One of the most convenient and scalable methods involves heating pyridine N-oxides with diphenylphosphoryl azide (DPPA), which provides good to excellent yields without the need for a solvent. organic-chemistry.orgresearchgate.net These synthetic strategies are fundamental for accessing a wide range of derivatives for further study.
Valence Isomerism (Azide-Tetrazole Equilibrium) : A significant chemical characteristic of the tetrazolo[1,5-a]pyridine system is its equilibrium with the isomeric 2-azidopyridine (B1249355) form. beilstein-archives.orgdtic.mil This valence tautomerism is influenced by factors such as solvent, temperature, and the electronic nature of substituents. Studies on related tetrazolo[1,5-a]pyrimidines have demonstrated that this equilibrium can be exploited in click chemistry, where the azide isomer acts as a 1,3-dipole in cycloaddition reactions. beilstein-archives.org Understanding this equilibrium is crucial as it dictates the stability, reactivity, and potential applications of these compounds.
Applications in Materials Science : Research has highlighted the potential of tetrazolo[1,5-a]pyridine derivatives as functional materials.
Organic Semiconductors : Diarylated tetrazolo[1,5-a]pyridines have been synthesized and investigated as electron-accepting units for π-conjugated systems. nih.gov The incorporation of this moiety modulates the electronic properties of the molecules. A bithiophene-substituted derivative, for instance, demonstrated stable p-type transistor characteristics, indicating the potential of this scaffold in organic field-effect transistors (OFETs). nih.gov These molecules exhibit good thermal stability, a critical property for electronic device applications. nih.gov
Energetic Materials : The high nitrogen content and positive enthalpy of formation inherent to the tetrazole ring make tetrazolo[1,5-a]pyridines candidates for energetic materials. dtic.mil The synthesis and characterization of compounds like 4,6-dinitrotetrazolo[1,5-a]pyridine have been reported, showing moderate explosive properties, although thermal stability can be a challenge. dtic.mil
| Research Area | Key Contribution or Finding | Significance | Reference |
|---|---|---|---|
| Synthetic Methods | One-step conversion of pyridine N-oxides using diphenylphosphoryl azide (DPPA). | Provides a convenient and scalable route to the core heterocyclic structure. | organic-chemistry.orgresearchgate.net |
| Chemical Properties | Exists in equilibrium with the 2-azidopyridine valence isomer. | This equilibrium influences the compound's stability, reactivity, and potential for use in reactions like 1,3-dipolar cycloadditions. | beilstein-archives.orgdtic.mil |
| Materials Science | Functions as an electron-accepting unit in π-conjugated systems for organic semiconductors. | Enables the development of new materials for electronic applications such as organic field-effect transistors (OFETs). | nih.gov |
| Energetic Materials | Nitro-substituted derivatives have been explored as energetic materials due to high nitrogen content. | Opens avenues for the design of novel high-energy density materials. | dtic.mil |
Remaining Challenges and Open Questions
Despite the progress made, significant challenges and unanswered questions remain, particularly for the specific 5-(pyridin-2-yl)tetrazolo[1,5-a]pyridine isomer.
Targeted Synthesis and Scalability : While general synthetic methods for the core are established, their application to produce this compound specifically, with high yield and regioselectivity, has not been detailed. Optimizing a scalable and efficient synthesis for this particular isomer is a primary challenge.
Controlling the Azide-Tetrazole Equilibrium : For this compound, the position and nature of the pyridin-2-yl substituent on the equilibrium with its 2-azido isomer are unknown. A key open question is how this substituent influences the thermodynamic stability of each isomer and the kinetics of their interconversion. Answering this is critical for ensuring chemical stability and predictable reactivity in any application.
Lack of Detailed Characterization : There is a significant gap in the literature regarding the fundamental properties of this compound. Its detailed photophysical properties (absorption, emission, quantum yields), electrochemical behavior (redox potentials), and solid-state structure have not been reported. This lack of data hinders the rational design of new functional molecules.
Structure-Property Relationships : It remains unclear how the placement of the pyridyl group at the 5-position specifically impacts the electronic and material properties of the tetrazolo[1,5-a]pyridine system compared to substitution at other positions. Elucidating these structure-property relationships is essential for tuning the molecule for specific applications.
Emerging Research Avenues for this compound Derivatives
The unique combination of a fused, electron-deficient tetrazolopyridine core and a coordinating pyridyl unit suggests several promising research directions.
Advanced Organic Electronic Materials : Building on preliminary work with related systems, a major emerging avenue is the design of novel derivatives for organic electronics. nih.gov By modifying the pyridyl substituent or attaching different π-conjugated groups, new materials could be developed for:
Ambipolar or n-type Semiconductors : The inherent electron-accepting nature of the tetrazolopyridine core could be leveraged to create n-type or ambipolar organic transistors, which are less common than p-type materials but crucial for complementary circuits.
Host Materials for OLEDs : The high triplet energy expected from the rigid, heteroaromatic scaffold makes it a promising candidate for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov
Chemical Sensors : The pyridyl nitrogen atom provides a potential binding site for metal ions or other analytes. Changes in the photophysical properties upon binding could be harnessed for chemosensor development.
Medicinal Chemistry Scaffolds : The pyridine and tetrazole rings are both privileged structures in medicinal chemistry. nih.govmdpi.com Derivatives of this compound represent a novel and rigid scaffold for drug discovery. An important research avenue would be the synthesis of a chemical library of these derivatives for screening against various biological targets, such as protein kinases, which are often targeted by pyridine-containing inhibitors. nih.gov
Coordination Chemistry and Catalysis : The pyridyl group can act as a ligand for transition metals. This opens up the possibility of using this compound derivatives to create novel metal complexes. These complexes could be explored for applications in catalysis, photoredox reactions, or as metallo-supramolecular assemblies.
Potential for Interdisciplinary Research Collaborations
The multifaceted potential of this compound derivatives necessitates a highly interdisciplinary approach to unlock their full potential.
Chemistry and Materials Science/Physics : Collaboration between synthetic organic chemists and materials scientists is essential for advancing applications in electronics. Chemists can focus on designing and synthesizing novel derivatives with tailored electronic properties, while materials scientists and physicists can fabricate and characterize devices (e.g., OFETs, OLEDs), providing crucial feedback for molecular design. This synergy would be enhanced by computational physicists performing theoretical modeling to predict material properties. nih.gov
Chemistry and Biology/Pharmacology : The exploration of this scaffold in medicinal chemistry requires a close partnership between synthetic chemists and biomedical researchers. Chemists would synthesize libraries of derivatives, which would then be evaluated by biologists and pharmacologists through high-throughput screening and in vitro/in vivo assays to identify and optimize lead compounds for therapeutic development. nih.gov
Chemistry and Engineering : For applications in energetic materials, collaboration between synthetic chemists and chemical or materials engineers is crucial. Engineers can provide expertise in the characterization of thermal stability, sensitivity, and explosive performance, ensuring that new materials are developed and handled safely. dtic.mil
Experimental and Computational Chemistry : Across all research avenues, a strong collaboration between experimental and computational chemists will be invaluable. Quantum chemical calculations (e.g., DFT) can provide deep insights into molecular structures, the azide-tetrazole equilibrium, HOMO/LUMO energy levels, and spectroscopic properties, thereby guiding synthetic efforts and helping to rationalize experimental results. mdpi.comrsc.org
Q & A
Q. What are the common synthetic routes for preparing 5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves cyclization reactions using precursors such as aminopyridines and azides. For example, cyclization of 3-aminopyridine derivatives with sodium azide in the presence of a copper catalyst under reflux conditions is a standard method . Optimization strategies include:
- Catalyst screening : Testing alternatives to copper(I) iodide (e.g., palladium catalysts for cross-coupling steps) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance reaction efficiency compared to ethanol .
- Temperature control : Gradual heating (80–100°C) minimizes side reactions .
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and ring fusion patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) and detect trace impurities using C18 columns with UV detection .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios to confirm composition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound derivatives across different studies?
Contradictions may arise from variations in assay protocols or compound purity. Mitigation strategies:
- Standardized bioassays : Reproduce experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Purity verification : Use HPLC-MS to exclude degradation products or isomers .
- Structure-activity relationship (SAR) modeling : Apply molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity trends .
Q. What strategies are recommended for functionalizing the tetrazole ring in this compound to enhance its pharmacological properties while maintaining stability?
Functionalization approaches include:
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position to improve metabolic stability .
- Cross-coupling reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to diversify substituents .
- Click chemistry : Attach triazole moieties via azide-alkyne cycloaddition for targeted drug delivery .
Q. How should experimentalists design control experiments to distinguish between kinetic vs. thermodynamic products in the synthesis of this compound isomers?
- Temperature-dependent studies : Conduct reactions at low (0°C, kinetic control) vs. high temperatures (reflux, thermodynamic control) .
- Time-resolved monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
- Catalyst screening : Compare product ratios with/without catalysts (e.g., Cu(I) vs. Pd(0)) to identify pathway dominance .
Q. What computational approaches are available to predict the reactivity and regioselectivity of this compound in substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reaction path search algorithms : Use GRRM or AFIR to explore transition states and intermediates .
- Machine learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
